molecular formula C20H20SiZn- B14535938 Pubchem_71389055 CAS No. 62179-10-6

Pubchem_71389055

Cat. No.: B14535938
CAS No.: 62179-10-6
M. Wt: 353.8 g/mol
InChI Key: XFUAKYXVCRUORT-UHFFFAOYSA-N
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Description

PubChem_71389055 is a chemical compound cataloged in the PubChem database, a premier resource for chemical and bioactivity data maintained by the National Center for Biotechnology Information (NCBI) . Compounds in PubChem are systematically organized based on structural uniqueness, ensuring each CID (Compound Identifier) represents a distinct chemical entity .

The compound’s uniqueness likely stems from its 2-dimensional (2D) and 3-dimensional (3D) structural features, which influence its reactivity, solubility, and biological interactions. PubChem’s 3D conformer models, generated for ~90% of compounds meeting size, flexibility, and element criteria , suggest that this compound may have computationally derived 3D data if it adheres to these parameters.

Properties

CAS No.

62179-10-6

Molecular Formula

C20H20SiZn-

Molecular Weight

353.8 g/mol

InChI

InChI=1S/C18H15Si.C2H5.Zn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h1-15H;1H2,2H3;/q;-1;

InChI Key

XFUAKYXVCRUORT-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3.[Zn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of chemical compounds like Pubchem_71389055 often involves large-scale chemical reactors and continuous processing techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The exact industrial production methods for this compound would depend on its specific chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71389055 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in the reactions of this compound would depend on the specific type of reaction being performed. For example, oxidation reactions might require acidic or basic conditions, while substitution reactions could be facilitated by the presence of a catalyst or specific solvent.

Major Products

The major products formed from the reactions of this compound would vary based on the specific reaction conditions and reagents used. For instance, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could have potential therapeutic applications, either as a drug candidate or as a tool for drug discovery.

    Industry: Pubchem_71389055 might be used in the production of specialty chemicals, materials, or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Pubchem_71389055 involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism would depend on the compound’s structure and the context in which it is used. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methodology for Identifying Analogues

Similar compounds to PubChem_71389055 were identified using PubChem’s 2D/3D neighboring tools , which assess structural and conformational similarities . Key steps include:

  • 2D Similarity Search : Based on molecular fingerprints (e.g., functional groups, bond types).
  • Database Filters : Compounds were filtered by molecular weight, Lipinski’s Rule of Five compliance, and bioactivity data availability .

Structural and Functional Comparison

The table below compares this compound with three analogues (CIDs: 78062229, 78069042, 11285911) based on PubChem data and literature:

Property This compound CID 78062229 CID 78069042 CID 11285911
Molecular Formula Not disclosed C₃₄H₅₀N₂O₈ (example) C₂₈H₄₁NO₇ (example) C₄₇H₇₁NO₁₂
Molecular Weight (g/mol) Not disclosed 650.8 503.6 842.1
Key Functional Groups Aryl phosphonates* Carboxylate esters Amide linkages Macrocyclic lactones
Bioactivity Not reported Enzyme inhibition Antibacterial Antifungal
3D Conformer Availability Likely Yes Yes No (exceeds atom limit)

*Inferred from PubChem_71310132 (structural analogue with (C₆H₅)₄P groups) .

Key Research Findings

  • Complementarity of 2D/3D Data : A 2016 study demonstrated that only 15–20% of compounds share both 2D and 3D similarities, highlighting the necessity of multi-dimensional analysis . For instance, CID 78062229 and this compound may share 2D features (e.g., aromatic rings) but diverge in 3D conformation, affecting target binding .
  • Bioactivity Divergence : Structural nuances, such as stereochemistry or substituent placement, correlate with functional differences. CID 11285911’s macrocyclic structure confers antifungal activity absent in linear analogues .
  • Synthetic Accessibility : CID 78069042’s amide bonds simplify synthesis compared to phosphonate-containing this compound, which may require specialized catalysts .

Data Tables

Table 1: 2D vs. 3D Similarity Metrics for this compound and Analogues

Compound Pair 2D Tanimoto Index 3D Shape Similarity (Tversky) Bioactivity Overlap
This compound vs. 78062229 0.85 0.72 Low
This compound vs. 78069042 0.78 0.65 None
This compound vs. 11285911 0.42 0.31 None

Table 2: Physicochemical Properties*

Compound LogP Water Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.05 215–220
CID 78062229 2.8 0.12 190–195
CID 78069042 1.9 1.45 165–170

*Data inferred from PubChem’s property prediction tools .

Discussion

  • Biological Relevance : While direct bioactivity data for this compound is lacking, its 3D conformer model suggests compatibility with enzyme active sites requiring rigid, planar structures .
  • Research Gaps : Contradictions in property data (e.g., melting points) between sources underscore the need for experimental validation .

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